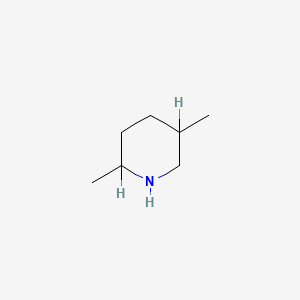

2,5-Dimethylpiperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-6-3-4-7(2)8-5-6/h6-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICBFNPPCXPMCBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(NC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60956372 | |

| Record name | 2,5-Dimethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60956372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34893-50-0 | |

| Record name | 2,5-Dimethylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34893-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034893500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60956372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Stereoisomers of 2,5-Dimethylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethylpiperidine, a saturated heterocyclic amine, is a molecule of significant interest in synthetic and medicinal chemistry due to its presence as a structural motif in various biologically active compounds. The spatial arrangement of the two methyl groups on the piperidine ring gives rise to distinct stereoisomers, namely cis and trans diastereomers, each of which exists as a pair of enantiomers. The stereochemistry and conformational preferences of these isomers profoundly influence their physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their conformational analysis, synthesis, separation, and spectroscopic characterization.

Stereoisomerism in this compound

The presence of two chiral centers at the C2 and C5 positions of the piperidine ring in this compound results in the existence of four stereoisomers. These are categorized into two pairs of enantiomers, which are diastereomeric to each other: the cis and trans isomers.

-

Cis-2,5-Dimethylpiperidine: In the cis isomer, the two methyl groups are on the same side of the piperidine ring. This diastereomer is chiral and exists as a pair of enantiomers: (2R,5S)-2,5-dimethylpiperidine and (2S,5R)-2,5-dimethylpiperidine. Due to the presence of a plane of symmetry in certain conformations, the cis isomer is a meso compound and is achiral.

-

Trans-2,5-Dimethylpiperidine: In the trans isomer, the two methyl groups are on opposite sides of the piperidine ring. This diastereomer is also chiral and exists as a pair of enantiomers: (2R,5R)-2,5-dimethylpiperidine and (2S,5S)-2,5-dimethylpiperidine.

The stereochemical relationship between the isomers can be visualized as follows:

Caption: Stereoisomeric relationships of this compound.

Conformational Analysis

The piperidine ring predominantly adopts a chair conformation to minimize torsional and steric strain. The orientation of the methyl groups (axial or equatorial) in the chair conformers significantly impacts the stability of the stereoisomers.

Cis-2,5-Dimethylpiperidine

For the cis-isomer, one methyl group must be in an axial position while the other is in an equatorial position (axial-equatorial or a,e). A ring flip results in the interconversion to an energetically equivalent equatorial-axial (e,a) conformation. The two chair conformers are enantiomeric.

Caption: Conformational equilibrium of cis-2,5-dimethylpiperidine.

Trans-2,5-Dimethylpiperidine

The trans-isomer can exist in two distinct chair conformations: one with both methyl groups in equatorial positions (diequatorial or e,e) and another with both in axial positions (diaxial or a,a). The diequatorial conformer is significantly more stable as it avoids the unfavorable 1,3-diaxial interactions present in the diaxial conformer. Consequently, trans-2,5-dimethylpiperidine exists almost exclusively in the diequatorial conformation.

Caption: Conformational equilibrium of trans-2,5-dimethylpiperidine.

Physicochemical Properties

Specific quantitative data for the individual stereoisomers of this compound is not extensively reported in the literature. However, general trends can be inferred from related structures. The trans-isomer, with both methyl groups in the more stable equatorial positions, is expected to be thermodynamically more stable than the cis-isomer. This difference in stability should be reflected in their physical properties.

| Property | cis-2,5-Dimethylpiperidine | trans-2,5-Dimethylpiperidine | Reference |

| Boiling Point (°C) | Data not available | Data not available | |

| Melting Point (°C) | Data not available | Data not available | |

| pKa | Data not available | Data not available |

Note: The lack of specific data highlights an area for further experimental investigation.

Synthesis and Separation of Stereoisomers

The primary method for the synthesis of 2,5-dimethylpiperidines is the catalytic hydrogenation of 2,5-lutidine (2,5-dimethylpyridine). The stereochemical outcome of the reaction is influenced by the choice of catalyst and reaction conditions.

Experimental Protocol: Catalytic Hydrogenation of 2,5-Lutidine

Objective: To synthesize a mixture of cis- and trans-2,5-dimethylpiperidine.

Materials:

-

2,5-Lutidine

-

Ethanol (or other suitable solvent)

-

Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas

-

High-pressure autoclave or Parr hydrogenator

Procedure:

-

In a high-pressure autoclave, dissolve 2,5-lutidine in ethanol.

-

Add the catalyst (e.g., 5 mol% PtO₂).

-

Seal the autoclave and purge with hydrogen gas to remove air.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 atm).

-

Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.

-

Monitor the reaction progress by measuring the drop in hydrogen pressure.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent under reduced pressure to obtain the crude product, which will be a mixture of cis- and trans-2,5-dimethylpiperidine.

An In-depth Technical Guide to 2,5-Dimethylpiperidine: Chemical Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereoisomerism, physicochemical properties, and synthesis of 2,5-dimethylpiperidine. This valuable heterocyclic building block and its isomers are of significant interest in medicinal chemistry and organic synthesis. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided.

Chemical Structure and Stereoisomerism

This compound is a saturated heterocyclic organic compound with the chemical formula C₇H₁₅N.[1] Its structure consists of a six-membered piperidine ring substituted with two methyl groups at the 2 and 5 positions. The presence of two chiral centers at these positions gives rise to two stereoisomers: a cis isomer and a trans isomer, which exist as a pair of enantiomers ((2R,5S) and (2S,5R) for cis; (2R,5R) and (2S,5S) for trans).

The spatial arrangement of the methyl groups relative to the piperidine ring defines the isomer. In the cis isomer, both methyl groups are on the same side of the ring, leading to one axial and one equatorial orientation in the preferred chair conformation. In the trans isomer, the methyl groups are on opposite sides of the ring, allowing for a more stable diequatorial conformation.

dot graph Cis_Isomer { layout=neato; node [shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", fontsize=12]; edge [color="#202124"];

N [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; H_N [label="H", pos="0,2.5!"]; Me_C2 [label="CH₃", pos="-2.3,1.25!"]; Me_C5 [label="CH₃", pos="2.3,-1.25!"];

N -- C2 -- C3 -- C4 -- C5 -- C6 -- N; N -- H_N; C2 -- Me_C2; C5 -- Me_C5; }

cis-2,5-Dimethylpiperidine chair conformation.

dot graph Trans_Isomer { layout=neato; node [shape=circle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", fontsize=12]; edge [color="#202124"];

N [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; H_N [label="H", pos="0,2.5!"]; Me_C2 [label="CH₃", pos="-2.3,1.25!"]; Me_C5 [label="CH₃", pos="1.3,-1.75!"];

N -- C2 -- C3 -- C4 -- C5 -- C6 -- N; N -- H_N; C2 -- Me_C2; C5 -- Me_C5; }

trans-2,5-Dimethylpiperidine chair conformation.

Physicochemical Properties

Detailed experimental data for the physicochemical properties of the individual cis and trans isomers of this compound are not extensively reported in the literature. However, data for related compounds and mixtures of isomers provide valuable estimations. The presence of the nitrogen atom with its lone pair of electrons confers basicity to the molecule.[2] The alkyl substituents increase its lipophilicity compared to piperidine.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value | Compound | Reference |

| Molecular Formula | C₇H₁₅N | This compound | [1] |

| Molecular Weight | 113.20 g/mol | This compound | [1] |

| Boiling Point | 144 °C (for mixture of cis and trans) | 3,5-Dimethylpiperidine | [3] |

| pKa | ~11 | Estimated for alkyl-substituted piperidines | |

| Solubility | Soluble in organic solvents, limited solubility in water. | This compound | [2] |

Synthesis of this compound

The most common synthetic route to this compound involves the catalytic hydrogenation of 2,5-lutidine (2,5-dimethylpyridine). The stereochemical outcome of this reaction is highly dependent on the catalyst and reaction conditions employed. Separation of the resulting cis and trans isomers can be achieved by fractional distillation or chromatography.

Experimental Protocol: Catalytic Hydrogenation of 2,5-Lutidine

This protocol is a general procedure based on the hydrogenation of substituted pyridines and may require optimization for specific stereochemical outcomes.

Materials:

-

2,5-Lutidine

-

Ethanol (or other suitable solvent)

-

Platinum(IV) oxide (PtO₂) or other suitable catalyst (e.g., Ruthenium on alumina)

-

Hydrogen gas (H₂)

-

Apparatus for hydrogenation (e.g., Parr hydrogenator)

Procedure:

-

In a high-pressure reaction vessel, dissolve 2,5-lutidine in a suitable solvent such as ethanol.

-

Add the hydrogenation catalyst (e.g., 5 mol% PtO₂).

-

Seal the vessel and purge with hydrogen gas to remove air.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by measuring hydrogen uptake or by analytical techniques such as GC-MS.

-

Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent under reduced pressure to obtain the crude this compound as a mixture of cis and trans isomers.

-

The isomers can be separated by fractional distillation under reduced pressure or by column chromatography on silica gel.

General workflow for the synthesis of this compound isomers.

Spectroscopic Data

Detailed spectroscopic data for the individual isomers of this compound are scarce in publicly available databases. The following provides an overview of the expected spectral characteristics based on the principles of NMR, IR, and mass spectrometry for secondary amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the methyl protons, the methine protons at C2 and C5, and the methylene protons of the piperidine ring. The chemical shifts and coupling constants will differ between the cis and trans isomers due to their different stereochemistry. The N-H proton will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbons, the methine carbons (C2 and C5), and the methylene carbons (C3, C4, and C6). The chemical shifts will be influenced by the stereochemistry of the methyl groups.

Infrared (IR) Spectroscopy

As a secondary amine, this compound is expected to exhibit a characteristic N-H stretching vibration in the region of 3350-3310 cm⁻¹ as a single, weak to medium band.[2][4] Other characteristic bands include C-H stretching vibrations around 2800-3000 cm⁻¹ and N-H bending vibrations.[5]

Table 2: Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3350 - 3310 | Weak - Medium |

| C-H Stretch (sp³) | 3000 - 2850 | Strong |

| N-H Bend | 1650 - 1580 | Variable |

| C-N Stretch | 1250 - 1020 | Medium - Weak |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 113. A key fragmentation pathway for cyclic amines is the loss of an alpha-hydrogen, leading to a prominent M-1 peak.[6] Further fragmentation involves ring cleavage, leading to a variety of smaller charged fragments.

Applications in Drug Development

Piperidine and its derivatives are prevalent scaffolds in a wide range of pharmaceuticals. The stereochemistry of substituted piperidines is often crucial for their biological activity and pharmacological profile. This compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The introduction of the dimethyl substitution pattern can influence the lipophilicity, metabolic stability, and binding interactions of a drug candidate. The distinct spatial arrangement of the methyl groups in the cis and trans isomers allows for the exploration of structure-activity relationships (SAR) in drug discovery programs.

References

An In-depth Technical Guide to the Physical Properties of cis-2,5-Dimethylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical properties of dimethylpiperidine isomers, with a focus on cis-2,5-dimethylpiperidine. Due to a lack of specific experimental data for the cis-2,5-isomer in readily available literature, this document presents data from related isomers to serve as a reference point. Furthermore, it offers detailed experimental protocols for determining key physical properties, enabling researchers to characterize this compound in the laboratory.

Introduction

2,5-Dimethylpiperidine is a saturated heterocyclic amine with the chemical formula C₇H₁₅N. It exists as two stereoisomers: cis and trans. These isomers, arising from the relative orientation of the two methyl groups on the piperidine ring, can exhibit different physical and chemical properties. While dimethylpiperidines are valuable building blocks in the synthesis of pharmaceuticals and agrochemicals, specific physical property data for the cis-2,5-isomer is not extensively documented. This guide aims to collate available data for related isomers and provide standardized methodologies for its empirical determination.

Molecular Structure and Properties

All dimethylpiperidine isomers share the same molecular formula and molecular weight. The primary distinction lies in the spatial arrangement of the methyl groups, which influences properties such as boiling point, density, and refractive index.

Table 1: Physical Properties of Dimethylpiperidine Isomers

| Property | Value | Isomer/Notes | Source |

| Molecular Formula | C₇H₁₅N | All Isomers | [1][2] |

| Molecular Weight | 113.20 g/mol | All Isomers | [1][2] |

| Boiling Point | 127-128 °C | cis-2,6-Dimethylpiperidine | [1] |

| 144 °C | 3,5-Dimethylpiperidine (cis/trans mixture) | [3] | |

| Density | 0.84 g/mL at 25 °C | cis-2,6-Dimethylpiperidine | [1] |

| 0.853 g/mL at 25 °C | 3,5-Dimethylpiperidine (cis/trans mixture) | [3] | |

| Refractive Index | n20/D 1.4394 | cis-2,6-Dimethylpiperidine | [1] |

| n20/D 1.4454 | 3,5-Dimethylpiperidine (cis/trans mixture) | [4] | |

| pKa | 10.92 | cis-2,6-Dimethylpiperidine | [5] |

| 10.52 (Predicted) | cis-3,5-Dimethylpiperidine | [6] | |

| Solubility | Low in water; Soluble in most organic solvents. | 2,6-Dimethylpiperidine | [1] |

| Slightly soluble in Chloroform and Methanol (Predicted). | cis-3,5-Dimethylpiperidine | [6] |

Note: The data presented for isomers are for reference and may differ from the actual values for cis-2,5-Dimethylpiperidine.

Experimental Protocols

For researchers requiring precise data for cis-2,5-dimethylpiperidine, the following standard experimental protocols are recommended.

The boiling point is a fundamental physical property that can indicate purity. The micro-reflux method is suitable for small sample volumes.

-

Apparatus: A small test tube (e.g., 100 x 13 mm), a thermometer, a heating block or sand bath, and a magnetic stirrer (optional).

-

Procedure:

-

Place approximately 0.5 mL of the liquid amine sample into the test tube.

-

Position the test tube in the heating block.

-

Clamp a thermometer so that the bulb is positioned about 1 cm above the surface of the liquid.

-

Begin heating gently while monitoring the sample.

-

Observe the formation of a "reflux ring" - a ring of condensing vapor on the walls of the test tube.

-

Adjust the heating so that the reflux ring is stable at the level of the thermometer bulb.

-

The stable temperature reading on the thermometer is the boiling point of the liquid.

-

-

Safety: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.

Density can be accurately measured using a vibrating tube densimeter, which is a standard instrument in modern chemical laboratories.[7]

-

Apparatus: Vibrating tube densimeter (e.g., Anton Paar DMA series).[7][8]

-

Procedure:

-

Calibrate the instrument according to the manufacturer's instructions, typically using dry air and deionized water.[8]

-

Inject the cis-2,5-dimethylpiperidine sample into the measurement cell, ensuring no air bubbles are present.

-

Allow the temperature of the cell to stabilize at the desired measurement temperature (e.g., 25 °C).

-

The instrument will measure the oscillation period of the U-tube containing the sample and automatically calculate the density.

-

Clean the cell thoroughly with appropriate solvents after the measurement.

-

-

Note: If a densimeter is unavailable, density can be determined gravimetrically using a pycnometer or a calibrated volumetric flask and a precision balance.

A qualitative and systematic approach is used to determine the solubility of the amine in various solvents.

-

Apparatus: Small test tubes, vortex mixer (optional), pH paper.

-

Procedure:

-

Water Solubility: Add 2-3 drops of the amine to 1 mL of deionized water in a test tube. Stir or vortex the mixture vigorously. Observe if the amine dissolves completely, forms a separate layer, or is partially soluble. Test the pH of the aqueous solution with pH paper; a basic pH is expected for an amine.[3][9]

-

Acid Solubility: If the amine is insoluble in water, add 1 mL of 5% aqueous hydrochloric acid (HCl) to a fresh sample of the amine (2-3 drops).[3][10] Mix thoroughly. Most amines will dissolve in dilute acid due to the formation of a water-soluble ammonium salt.[10]

-

Organic Solvent Solubility: Test the solubility in a range of common organic solvents (e.g., ethanol, diethyl ether, chloroform, hexane) using the same procedure as for water. Dimethylpiperidines are generally expected to be soluble in most organic solvents.[1]

-

-

Interpretation: The solubility profile provides insights into the polarity of the molecule and is a critical parameter for selecting appropriate solvents for reactions, extractions, and purifications.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physical characterization of an unknown liquid amine, such as cis-2,5-dimethylpiperidine.

This structured approach ensures that all essential physical properties are determined, leading to a comprehensive characterization of the compound. Spectroscopic analysis, while not a physical property measurement in the same vein, is included as a critical and parallel step for structural confirmation.

References

- 1. 2,6-Dimethylpiperidine - Wikipedia [en.wikipedia.org]

- 2. 2,3-Dimethylpiperidine | C7H15N | CID 95359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. tuodaindus.com [tuodaindus.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. moorparkcollege.edu [moorparkcollege.edu]

- 7. uvadoc.uva.es [uvadoc.uva.es]

- 8. uvadoc.uva.es [uvadoc.uva.es]

- 9. chemhaven.org [chemhaven.org]

- 10. www1.udel.edu [www1.udel.edu]

Navigating the Physical Properties of Dimethylpiperidine Isomers: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of heterocyclic chemistry, piperidine and its derivatives are fundamental scaffolds in the design and synthesis of a vast array of pharmaceuticals and biologically active compounds. The introduction of methyl groups to the piperidine ring, as in dimethylpiperidine, gives rise to several stereoisomers, each with potentially unique physical and pharmacological properties. This technical guide addresses the physical properties of dimethylpiperidine isomers, with a specific focus on the challenges in sourcing data for trans-2,5-Dimethylpiperidine.

The Challenge of Data Availability for trans-2,5-Dimethylpiperidine

A comprehensive search of publicly available chemical databases and scientific literature reveals a significant lack of specific experimental data for the physical properties of trans-2,5-Dimethylpiperidine (CAS Number: 32452-45-2). While this isomer is commercially available, detailed characterization of its physical properties is not widely reported. This data gap highlights a common challenge in chemical research where specific isomers of a compound may be less studied than others.

Physical Properties of Related Dimethylpiperidine Isomers

To provide valuable context for researchers, this guide presents available data on other, more extensively characterized, isomers of dimethylpiperidine. It is crucial to note that these properties are not directly transferable to the trans-2,5 isomer, as stereochemistry can significantly influence physical characteristics.

Table 1: Physical Properties of Dimethylpiperidine Isomers

| Property | 2,6-Dimethylpiperidine (mixture of isomers) | 3,5-Dimethylpiperidine (mixture of cis and trans) |

| CAS Number | 504-03-0 | 35794-11-7[1] |

| Molecular Formula | C₇H₁₅N | C₇H₁₅N[1] |

| Molecular Weight | 113.20 g/mol | 113.20 g/mol |

| Appearance | Colorless liquid | Clear, colorless liquid[1] |

| Boiling Point | 113.2 °C | 144 °C[1] |

| Density | 0.84 g/mL | 0.853 g/mL at 25 °C[1] |

| Refractive Index | 1.4394 | 1.4454 (at 20 °C) |

| Solubility | Low in water; soluble in most organic solvents. | Low in water; soluble in most organic solvents. |

Experimental Protocols for Determining Physical Properties

For researchers who wish to characterize trans-2,5-Dimethylpiperidine or other novel compounds, the following standard experimental protocols are recommended.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for its determination is distillation .

-

Apparatus: A standard distillation apparatus including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Procedure:

-

The liquid is placed in the round-bottom flask with a few boiling chips.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned correctly at the vapor outlet to the condenser.

-

The flask is heated gently.

-

The temperature is recorded when the liquid is boiling and a steady stream of condensate is collected. This temperature is the boiling point at the recorded atmospheric pressure.

-

Density Measurement

Density is the mass per unit volume of a substance. For liquids, it is commonly determined using a pycnometer .

-

Apparatus: A pycnometer (a small glass flask with a precise volume), an analytical balance.

-

Procedure:

-

The empty, clean, and dry pycnometer is weighed.

-

It is then filled with the sample liquid, and the excess is removed to ensure the volume is exact.

-

The filled pycnometer is weighed again.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

-

Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and is measured using a refractometer .

-

Apparatus: An Abbe refractometer.

-

Procedure:

-

A few drops of the liquid are placed on the prism of the refractometer.

-

The prism is closed, and the light source is adjusted.

-

The user looks through the eyepiece and adjusts the knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read from the scale.

-

Logical Workflow for Physical Property Determination

The process of characterizing the physical properties of a chemical compound follows a logical progression from purification to a series of specific measurements.

Caption: A flowchart illustrating the typical experimental workflow for determining the key physical properties of a chemical compound.

Conclusion

While a detailed data sheet for trans-2,5-Dimethylpiperidine remains elusive in the public domain, this guide provides a framework for understanding the physical properties of related dimethylpiperidine isomers. Furthermore, the outlined experimental protocols offer a clear path for researchers to characterize this and other novel compounds in their own laboratories. The provided workflow diagram serves as a visual aid for the logical steps involved in such a characterization process. The lack of data for trans-2,5-Dimethylpiperidine underscores the ongoing need for comprehensive experimental studies to enrich our understanding of structure-property relationships in heterocyclic chemistry.

References

An In-depth Technical Guide to the Safety and Handling of 2,5-Dimethylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2,5-Dimethylpiperidine, intended for use by professionals in research and drug development. The following sections detail the compound's hazardous properties, safe handling procedures, emergency protocols, and toxicological data, supported by standardized experimental methodologies.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound and its isomers is presented below. These properties are essential for understanding the substance's behavior and for designing appropriate storage and handling procedures.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₅N | [1][2] |

| Molecular Weight | 113.20 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [1][3] |

| Odor | Amine-like | [3] |

| Boiling Point | 143-145 °C (3,5-isomer) | [3] |

| 162-165 °C (trans-2,5-isomer) | [4] | |

| 127-128 °C / 768 mmHg (cis-2,6-isomer) | [5] | |

| Melting Point | -20 °C (3,5-isomer) | [3] |

| 115-118 °C (trans-2,5-isomer) | [4][6] | |

| Flash Point | 39 °C (closed cup) (3,5-isomer) | [3] |

| 58 °C / 136.4 °F (trans-2,5-isomer) | [7] | |

| 11 °C / 51.8 °F (cis-2,6-isomer) | [2] | |

| Density | 0.82 g/cm³ at 20 °C (3,5-isomer) | [3] |

| 0.824 g/cm³ (trans-2,5-isomer) | [6] | |

| 0.84 g/mL at 25 °C (cis-2,6-isomer) | [5] | |

| Solubility | Soluble in water and organic solvents. | [3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor.[8] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[8] |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin.[9][10] |

| Skin Corrosion/Irritation | 1B / 2 | H314: Causes severe skin burns and eye damage.[1][9] / H315: Causes skin irritation.[8] |

| Serious Eye Damage/Eye Irritation | 1 / 2A | H314: Causes severe skin burns and eye damage.[1][9] / H319: Causes serious eye irritation.[8] |

| Specific Target Organ Toxicity - Single Exposure | 3 (Respiratory system) | H335: May cause respiratory irritation.[8] |

Signal Word: Danger [1][9] or Warning [8] (depending on classification)

Hazard Pictograms:

-

Flame (GHS02)

-

Corrosion (GHS05)

-

Skull and Crossbones (GHS06)

-

Exclamation Mark (GHS07)

Precautionary Statements:

A comprehensive list of precautionary statements includes:

-

Prevention: P210, P233, P240, P241, P242, P243, P260, P261, P264, P270, P271, P280.[8][11][12]

-

Response: P301 + P312 + P330, P301 + P330 + P331, P302 + P352, P303 + P361 + P353, P304 + P340 + P310, P305 + P351 + P338 + P310, P312, P321, P332 + P313, P337 + P313, P361+P364, P362, P363, P370 + P378.[8][9][11]

Fire and Explosion Hazards

This compound is a flammable liquid and vapor.[8] Vapors are heavier than air and may travel to a source of ignition and flash back.[7][8] Containers may explode when heated.[2]

| Parameter | Value/Information |

| Flash Point | See Table in Section 1 |

| Autoignition Temperature | 370 °C / 698 °F (trans-2,5-isomer) |

| Explosion Limits | No data available |

| Suitable Extinguishing Media | Carbon dioxide (CO₂), dry chemical, alcohol-resistant foam, water spray.[7][9] |

| Unsuitable Extinguishing Media | Do not use a solid water stream as it may scatter and spread the fire. |

| Specific Hazards | Vapors may form explosive mixtures with air.[11] Thermal decomposition can release irritating and toxic gases.[2][8] |

| Protective Equipment for Firefighters | Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7][12] |

Toxicological Information

This compound is harmful if swallowed and toxic in contact with skin.[8][9] It causes severe skin and eye irritation or burns.[8][9] Inhalation may cause respiratory tract irritation.[8]

| Toxicity Endpoint | Value | Species | Reference |

| LD₅₀ (Oral) | 3160 mg/kg | Rat | [13] |

| LD₅₀ (Dermal) | 800 µL/kg | Rabbit | [13] |

Experimental Protocols

The following are detailed methodologies for key toxicological experiments, based on OECD guidelines, which are standard procedures for assessing the safety of chemicals like this compound.

| Experiment | Detailed Methodology |

| Acute Oral Toxicity (as per OECD Guideline 423) | Objective: To determine the acute oral toxicity of a substance.[8] Principle: A stepwise procedure is used with a limited number of animals per step. The substance is administered orally to a group of animals at one of the defined dose levels. The absence or presence of compound-related mortality of the animals dosed at one step will determine the next step.[12][14] Procedure: 1. Animal Selection: Healthy, young adult rodents (typically female rats) are used.[8] 2. Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. Animals are fasted prior to dosing.[12] 3. Observation Period: Animals are observed for mortality, clinical signs, and body weight changes for at least 14 days.[12] 4. Pathology: All animals are subjected to gross necropsy at the end of the observation period.[15] |

| Acute Dermal Toxicity (as per OECD Guideline 402) | Objective: To determine the acute dermal toxicity of a substance.[16] Principle: The test substance is applied to the skin in a single dose to several groups of experimental animals, each group corresponding to a different dose level. Observations of effects and mortality are then made.[7] Procedure: 1. Animal Selection: Healthy young adult animals (e.g., rats, rabbits) are used.[17] 2. Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the animals.[15] 3. Application: The substance is applied uniformly over an area of not less than 10% of the total body surface area and held in contact with the skin with a porous gauze dressing for a 24-hour exposure period.[15][16] 4. Observation Period: Animals are observed for signs of toxicity for at least 14 days.[15] 5. Pathology: All animals are subjected to a gross necropsy at the conclusion of the test.[16] |

| Acute Dermal Irritation/Corrosion (as per OECD Guideline 404) | Objective: To assess the potential of a substance to cause skin irritation or corrosion.[4] Principle: The substance is applied in a single dose to a small area of the skin of an experimental animal. Untreated skin serves as a control.[4][11] Procedure: 1. Animal Selection: The albino rabbit is the preferred species.[4][11] 2. Application: A dose of 0.5 mL (for liquids) or 0.5 g (for solids) is applied to a test site of approximately 6 cm². The exposure period is 4 hours.[4] 3. Observation: The skin is examined for signs of erythema and edema, and the responses are scored at specified intervals (e.g., 1, 24, 48, and 72 hours) for up to 14 days.[4] |

| Acute Eye Irritation/Corrosion (as per OECD Guideline 405) | Objective: To determine the potential of a substance to cause eye irritation or corrosion.[6][10] Principle: The test substance is applied in a single dose to the conjunctival sac of one eye of an experimental animal; the untreated eye serves as a control.[6] Procedure: 1. Animal Selection: The albino rabbit is the recommended species.[6] 2. Application: A single dose of the test substance is instilled into the conjunctival sac of one eye.[6] 3. Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The degree of ocular reaction is scored. The observation period is typically 21 days to assess reversibility.[6][10] |

Safety and Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound, from receipt to disposal.

Caption: A logical workflow for the safe handling of this compound.

Handling and Storage

Handling:

-

Avoid contact with skin and eyes.[12]

-

Avoid inhalation of vapor or mist.[12]

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Keep away from sources of ignition - No smoking.[12]

-

Take measures to prevent the buildup of electrostatic charge.[12]

-

Wear appropriate personal protective equipment.[12]

-

Wash hands thoroughly after handling.[3]

Storage:

-

Store in a cool, dry, and well-ventilated place.[12]

-

Keep the container tightly closed.[12]

-

Store away from incompatible materials such as strong oxidizing agents and acids.[7]

-

Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[12]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[3][9]

-

Skin Protection:

-

Respiratory Protection: If engineering controls are not sufficient, use a full-face respirator with appropriate cartridges (e.g., organic vapor).[9]

First Aid Measures

In case of exposure to this compound, the following first aid measures should be taken immediately:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[9]

-

Skin Contact: Immediately take off all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Consult a physician.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[9]

Incompatible Materials and Hazardous Decomposition Products

-

Incompatible Materials: Strong oxidizing agents, acids, acid chlorides, and carbon dioxide.[1][7]

-

Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[2][8]

This guide is intended to provide essential safety and handling information. Always refer to the specific Safety Data Sheet (SDS) for the this compound product you are using and consult with your institution's safety officer for any additional guidance.

References

- 1. scribd.com [scribd.com]

- 2. search.library.doc.gov [search.library.doc.gov]

- 3. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 4. oecd.org [oecd.org]

- 5. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. researchgate.net [researchgate.net]

- 9. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 10. nucro-technics.com [nucro-technics.com]

- 11. oecd.org [oecd.org]

- 12. youtube.com [youtube.com]

- 13. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 14. scribd.com [scribd.com]

- 15. nucro-technics.com [nucro-technics.com]

- 16. oecd.org [oecd.org]

- 17. OECD 405: Eye Irritation Analysis - Analytice [analytice.com]

Synthesis of 2,5-Lupetidine from 2,5-Lutidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,5-lupetidine (2,5-dimethylpiperidine) from 2,5-lutidine (2,5-dimethylpyridine). The primary and most effective method for this transformation is catalytic hydrogenation. This document details the reaction, including experimental protocols for various catalytic systems, and presents quantitative data on yields and stereoselectivity. Spectroscopic data for the starting material and product are also provided for characterization purposes. The information is intended to be a valuable resource for researchers and professionals in organic synthesis and drug development.

Introduction

2,5-Lupetidine, also known as this compound, is a saturated heterocyclic amine. The piperidine scaffold is a crucial structural motif in a wide range of pharmaceuticals and natural products. The synthesis of substituted piperidines, such as 2,5-lupetidine, is therefore of significant interest in medicinal chemistry and drug discovery. A common and direct route to 2,5-lupetidine is the reduction of the corresponding aromatic precursor, 2,5-lutidine. This guide focuses on the catalytic hydrogenation of 2,5-lutidine, a process that involves the addition of hydrogen across the pyridine ring to yield the saturated piperidine.

Reaction Pathway: Catalytic Hydrogenation

The conversion of 2,5-lutidine to 2,5-lupetidine is achieved through catalytic hydrogenation. This reaction involves the reduction of the aromatic pyridine ring to a saturated piperidine ring in the presence of a metal catalyst and a hydrogen source. The reaction produces a mixture of cis- and trans-2,5-lupetidine diastereomers. The stereochemical outcome of the hydrogenation is influenced by the choice of catalyst, solvent, and reaction conditions.

Caption: General reaction pathway for the synthesis of 2,5-lupetidine.

Experimental Protocols

Several catalytic systems have been shown to be effective for the hydrogenation of pyridine derivatives. The following protocols are adapted from established methods for the reduction of substituted pyridines and are applicable to the synthesis of 2,5-lupetidine from 2,5-lutidine.

Protocol 1: Hydrogenation using Rhodium(III) Oxide (Rh₂O₃) Catalyst

This protocol is based on a method for the hydrogenation of functionalized pyridines under mild conditions, which has been reported to be effective for 2,5-dimethylpyridine.[1] This method is known to favor the formation of the cis-diastereomer.

Materials:

-

2,5-Lutidine

-

Rhodium(III) oxide (Rh₂O₃)

-

2,2,2-Trifluoroethanol (TFE)

-

High-pressure autoclave or hydrogenator

-

Inert gas (Nitrogen or Argon)

-

Hydrogen gas (high purity)

-

Filtration aid (e.g., Celite®)

Procedure:

-

In a suitable reaction vessel for the autoclave, combine 2,5-lutidine (1.0 eq) and Rhodium(III) oxide (0.5 mol%).

-

Add 2,2,2-trifluoroethanol (TFE) as the solvent.

-

Seal the reaction vessel and place it in the autoclave.

-

Purge the autoclave with an inert gas (e.g., nitrogen) three times to remove air.

-

Pressurize the autoclave with hydrogen gas to 5 bar.

-

Heat the reaction mixture to 40°C and stir for 16 hours.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Purge the system with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, rinsing with a small amount of TFE.

-

Remove the solvent under reduced pressure to obtain the crude 2,5-lupetidine.

-

The crude product can be purified by distillation.

Protocol 2: Hydrogenation using Platinum(IV) Oxide (PtO₂) Catalyst

This protocol is a general method for the hydrogenation of substituted pyridines using Adams' catalyst (PtO₂).[2][3]

Materials:

-

2,5-Lutidine

-

Platinum(IV) oxide (PtO₂)

-

Glacial acetic acid

-

High-pressure hydrogenation reactor (e.g., Parr shaker)

-

Inert gas (Nitrogen or Argon)

-

Hydrogen gas (high purity)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Filtration aid (e.g., Celite®)

Procedure:

-

To a high-pressure reactor vessel, add 2,5-lutidine (1.0 eq) and glacial acetic acid.

-

Carefully add the PtO₂ catalyst (typically 1-5 mol%).

-

Securely seal the reactor vessel and connect it to the hydrogenation apparatus.

-

Purge the reactor head several times with an inert gas to remove air.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[2]

-

Begin vigorous stirring and maintain the reaction at room temperature for 4-6 hours.[3]

-

Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, carefully vent the excess hydrogen gas and purge the reactor with an inert gas.

-

Dilute the reaction mixture with ethyl acetate.

-

Carefully filter the mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake with water immediately after filtration.

-

Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by washing with a saturated NaHCO₃ solution until effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with additional ethyl acetate (2x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2,5-lupetidine.

-

Purify the crude product by distillation.

Data Presentation

Quantitative Data on Hydrogenation

| Catalyst | Substrate | Solvent | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |

| Rh₂O₃ | 2,5-Lutidine | TFE | 40 | 5 | 16 | >99 (NMR) | Major: cis | [1] |

| PtO₂ | Substituted Pyridines | Acetic Acid | Room Temp. | 50-70 | 4-6 | Not specified | Not specified | [2][3] |

| Raney Ni | 2-Methylpyridine | Toluene | Room Temp. | ~4 | Not specified | 76.5 | Not applicable | [4] |

Note: The yield for the Rh₂O₃ catalyzed reaction was determined by NMR and indicates near-complete conversion. Isolated yields may vary.

Spectroscopic Data

2,5-Lutidine (Starting Material)

| Property | Value | Reference |

| Molecular Formula | C₇H₉N | [5] |

| Molecular Weight | 107.15 g/mol | [5] |

| Boiling Point | 157 °C | [5] |

| Density | 0.926 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.499 | [5] |

| ¹H NMR | --INVALID-LINK-- | [6] |

| ¹³C NMR | --INVALID-LINK-- | |

| IR Spectrum | --INVALID-LINK-- | [7] |

| Mass Spectrum | --INVALID-LINK-- | [8] |

2,5-Lupetidine (Product)

Note: Spectroscopic data for 2,5-lupetidine is less readily available and can vary between the cis and trans isomers. The following represents typical data for related dimethylpiperidine structures and should be used for reference.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₅N | |

| Molecular Weight | 113.20 g/mol | |

| ¹H NMR (trans-2,5-Dimethylpiperazine) | --INVALID-LINK-- | [9] |

| ¹³C NMR (cis-3,5-Dimethylpiperidine) | --INVALID-LINK-- | [10] |

| ¹H NMR (2,6-Dimethylpiperidine) | --INVALID-LINK-- | [11] |

| ¹³C NMR (2,6-Dimethylpiperidine) | --INVALID-LINK-- | [12] |

| Mass Spectrum (2,5-Dimethylpiperazine) | --INVALID-LINK-- | [13] |

| IR Spectrum (2,5-Dimethylpiperazine) | --INVALID-LINK-- | [13] |

Experimental Workflow and Signaling Pathways

Caption: A generalized experimental workflow for the synthesis of 2,5-lupetidine.

Conclusion

The synthesis of 2,5-lupetidine from 2,5-lutidine is most effectively achieved through catalytic hydrogenation. This guide has provided detailed experimental protocols using Rhodium(III) oxide and Platinum(IV) oxide as catalysts, which are known to be effective for the reduction of pyridine derivatives. The choice of catalyst and reaction conditions can influence the yield and stereoselectivity of the product. The provided data and workflows serve as a practical resource for the synthesis and characterization of 2,5-lupetidine, a valuable building block in pharmaceutical and chemical research. Further optimization of reaction conditions for specific applications is encouraged.

References

- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. US2813100A - Hydrogenation process - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. 2,5-Dimethylpyridine(589-93-5) 1H NMR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. trans-2,5-Dimethylpiperazine(2815-34-1) 1H NMR spectrum [chemicalbook.com]

- 10. 3,5-DIMETHYLPIPERIDINE (CIS)(14446-75-4) 13C NMR spectrum [chemicalbook.com]

- 11. 2,6-Dimethylpiperidine(504-03-0) 1H NMR spectrum [chemicalbook.com]

- 12. 2,6-Dimethylpiperidine(504-03-0) 13C NMR spectrum [chemicalbook.com]

- 13. 2,5-Dimethylpiperazine | C6H14N2 | CID 7816 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 2,5-Dimethylpiperidine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethylpiperidine, a heterocyclic amine, serves as a valuable building block in organic synthesis, particularly in the development of targeted therapeutics. Its structural isomers offer distinct stereochemical properties that are crucial in the design of bioactive molecules. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its significant application as a key intermediate in the synthesis of DNA-dependent protein kinase (DNA-PK) inhibitors. A detailed visualization of the DNA-PK signaling pathway is also presented to contextualize its role in drug development.

Introduction

Piperidine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a wide array of pharmaceuticals. The introduction of methyl groups on the piperidine ring, as in this compound, provides steric and electronic modifications that can significantly influence the pharmacological activity and pharmacokinetic properties of a molecule. This compound exists as cis and trans stereoisomers, offering opportunities for stereospecific synthesis to optimize drug-target interactions. A notable application of this compound is in the synthesis of chromenone-based inhibitors of DNA-dependent protein kinase (DNA-PK), a critical enzyme in the DNA damage response pathway and a promising target in oncology.

Physicochemical Properties and Isomerism

This compound is a cyclic secondary amine with the molecular formula C₇H₁₅N and a molecular weight of 113.20 g/mol .[1][2] It is generally soluble in organic solvents and has limited solubility in water. The presence of two chiral centers at the C2 and C5 positions gives rise to two diastereomers: cis-2,5-dimethylpiperidine and trans-2,5-dimethylpiperidine. Each of these diastereomers exists as a pair of enantiomers.

Table 1: CAS Numbers for this compound and its Isomers

| Compound Name | CAS Number |

| This compound (Isomer mixture) | 34893-50-0[1][3] |

| trans-2,5-Dimethylpiperidine | 32452-45-2[4] |

| cis-2,5-Dimethylpiperidine | Not explicitly found |

Table 2: Physicochemical Data of Dimethylpiperidine Isomers (for reference)

| Property | 2,6-Dimethylpiperidine | 3,5-Dimethylpiperidine | trans-2,5-Dimethylpiperazine |

| Boiling Point | 127-128 °C[5][6] | 144 °C[7] | 162-165 °C[8] |

| Density | 0.84 g/mL[6][9] | 0.853 g/mL[7] | Not available |

| Melting Point | < -20 °C[6] | Not available | 115-118 °C |

Synthesis and Reactions

The most common and industrially viable method for the synthesis of piperidines is the catalytic hydrogenation of their corresponding pyridine precursors.[7][10] Therefore, this compound is synthesized by the reduction of 2,5-dimethylpyridine (2,5-lutidine).

General Reaction Scheme

References

- 1. 2,5-Dimethyl-piperidine [webbook.nist.gov]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. 2,5-Dimethyl-piperidine | CymitQuimica [cymitquimica.com]

- 4. chemsigma.com [chemsigma.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 766-17-6 CAS MSDS (cis-2,6-Dimethylpiperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 3,5-Dimethylpiperidine - Wikipedia [en.wikipedia.org]

- 8. 2,5-Dimethylpiperazine CAS#: 106-55-8 [m.chemicalbook.com]

- 9. 2,6-Dimethylpiperidine - Wikipedia [en.wikipedia.org]

- 10. US2813100A - Hydrogenation process - Google Patents [patents.google.com]

In-Depth Technical Guide to the Molecular Weight of 2,5-Dimethylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight of 2,5-Dimethylpiperidine, detailing its physicochemical properties, experimental determination methodologies, and its relevance in the context of drug development, particularly as a synthetic intermediate for DNA-dependent protein kinase (DNA-PK) inhibitors.

Physicochemical Properties of this compound

This compound is a heterocyclic organic compound with a piperidine ring substituted with two methyl groups. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₅N | [1][2] |

| Monoisotopic Molecular Weight | 113.120449 u | Calculated |

| Average Molecular Weight | 113.2007 g/mol | [1] |

| CAS Registry Number | 34893-50-0 | [1] |

Note: The molecular weight can be cited with slight variations (e.g., 113.201 g/mol , 113.20 g/mol , 113.2 g/mol ) depending on the source and the precision of the measurement or calculation.[2][3][4]

Experimental Determination of Molecular Weight

The molecular weight of a small organic molecule like this compound is most accurately determined using mass spectrometry.[5] Other methods like freezing point depression or boiling point elevation can also be used but are generally less precise for low molecular weight compounds.[2][6]

Mass Spectrometry Protocol

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[5][7] This allows for highly accurate determination of the molecular weight.

Objective: To determine the accurate molecular weight of a this compound sample.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a suitable ionization source.[7][8]

Materials:

-

This compound sample

-

High-purity solvent (e.g., methanol, acetonitrile)

-

Internal calibrant (optional, for highest mass accuracy)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 µg/mL). The concentration may need optimization based on the instrument's sensitivity.

-

Ensure the sample is fully dissolved. Sonication may be used if necessary.

-

-

Ionization:

-

Select an appropriate ionization technique. For a volatile, relatively non-polar compound like this compound, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable choices.[8]

-

ESI is effective for polar molecules and generates protonated molecules [M+H]⁺ in positive ion mode.

-

APCI is well-suited for less polar, volatile compounds.

-

Set the ion source parameters (e.g., spray voltage, capillary temperature, gas flows) to optimal values for the analyte.

-

-

Mass Analysis:

-

Acquire data in full scan mode over a relevant m/z range (e.g., m/z 50-500) to detect the molecular ion.

-

For this compound (MW ≈ 113.2 g/mol ), the protonated molecule [M+H]⁺ would be expected at approximately m/z 114.128.

-

Utilize a high-resolution mass analyzer to achieve mass accuracy typically better than 5 ppm, which is sufficient to confirm the elemental composition.[9][10]

-

-

Data Analysis:

-

Process the acquired spectrum to identify the peak corresponding to the [M+H]⁺ ion.

-

Determine the monoisotopic mass from the most abundant peak in the isotopic cluster.

-

Compare the experimentally measured accurate mass with the theoretical exact mass calculated from the molecular formula (C₇H₁₅N). The difference should be within the instrument's mass accuracy tolerance (e.g., < 5 ppm).

-

Relevance in Drug Development: DNA-PK Inhibition

This compound serves as a useful synthetic intermediate in the synthesis of chromen-2-one and chromen-4-one derivatives. These resulting compounds have been identified as inhibitors of DNA-dependent protein kinase (DNA-PK).

DNA-PK Signaling Pathway

DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a primary mechanism for repairing DNA double-strand breaks (DSBs).[1][11] By inhibiting DNA-PK, cancer cells become more sensitive to DNA-damaging agents like ionizing radiation and certain chemotherapies.[12] The simplified signaling pathway is illustrated below.

Caption: Simplified DNA-PK signaling pathway in response to a DNA double-strand break.

Experimental Workflow for Compound Characterization

The determination of molecular weight is a critical step in the overall workflow for characterizing a novel or synthesized chemical compound. A logical workflow ensures comprehensive analysis and data integrity.

Caption: General experimental workflow for the characterization of a synthesized compound.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. howengineeringworks.com [howengineeringworks.com]

- 3. In-depth mapping of DNA-PKcs signaling uncovers noncanonical features of its kinase specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA-PK promotes activation of the survival kinase AKT in response to DNA damage through an mTORC2-ECT2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Weight Determination | MtoZ Biolabs [mtoz-biolabs.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. zefsci.com [zefsci.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]

- 10. m.youtube.com [m.youtube.com]

- 11. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]

- 12. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

Solubility of 2,5-Dimethylpiperidine in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-Dimethylpiperidine in various organic solvents. Due to the limited availability of specific quantitative experimental data in publicly accessible literature, this guide synthesizes qualitative information, predicted solubility profiles based on physicochemical properties, and detailed experimental protocols to empower researchers to determine precise solubility data for their specific applications.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of this compound is crucial for predicting its solubility behavior.

| Property | Value |

| Molecular Formula | C₇H₁₅N[1][2] |

| Molecular Weight | 113.20 g/mol [1][2] |

| Appearance | Colorless liquid |

| Boiling Point | Not specified |

| LogP (Octanol/Water) | Not specified (predicted to be higher than piperidine's 0.61) |

| pKa (Conjugate Acid) | ~11 (estimated based on piperidine) |

The structure of this compound, with its nonpolar hydrocarbon backbone and a polar secondary amine group, suggests a versatile solubility profile. The presence of the nitrogen atom allows for hydrogen bonding with protic solvents, while the methyl groups and the cyclohexane ring contribute to its affinity for nonpolar solvents. It is expected to be soluble in a wide range of organic solvents.[3]

Predicted Solubility Profile of this compound

Based on the principle of "like dissolves like" and the known solubility of structurally similar compounds like piperidine, a qualitative solubility profile for this compound can be predicted. Piperidine is known to be miscible with water and soluble in many organic solvents such as alcohols, ethers, and chloroform, but has limited solubility in very nonpolar solvents like hexane.[4][5] The addition of two methyl groups in this compound is expected to increase its lipophilicity, potentially enhancing its solubility in less polar organic solvents compared to piperidine.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol, Isopropanol | High to Miscible | The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor with the hydroxyl group of the alcohols.[5] |

| Aprotic Polar | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | High | Favorable dipole-dipole interactions are expected between the polar C-N bond in this compound and the polar functional groups of these solvents.[5] |

| Halogenated | Dichloromethane, Chloroform | High | Piperidine exhibits high solubility in these solvents, and the increased lipophilicity of this compound should maintain or enhance this solubility.[4][5] |

| Aromatic | Toluene, Benzene | Moderate to High | The aliphatic cyclic structure of this compound suggests good compatibility with nonpolar aromatic rings through van der Waals forces.[5] |

| Nonpolar | Hexane, Heptane | Low to Moderate | The increased lipophilicity from the two methyl groups may slightly improve solubility in nonpolar solvents compared to piperidine's limited solubility.[4][5] |

Experimental Protocol for Determining Equilibrium Solubility

The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[6][7] This protocol provides a detailed methodology for its implementation.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Vials with tight-fitting caps (e.g., 2-4 mL glass vials)

-

Analytical balance (accurate to at least 0.1 mg)

-

Positive displacement micropipettes

-

Constant temperature shaker or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)

-

Volumetric flasks and pipettes for dilutions

-

An appropriate analytical instrument for quantification, such as:

-

Gas Chromatography with Flame Ionization Detection (GC-FID)

-

High-Performance Liquid Chromatography with UV or Mass Spectrometry detection (HPLC-UV/MS)

-

Experimental Procedure

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a pre-weighed vial. The goal is to have a visible amount of undissolved liquid after equilibrium is reached.

-

Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

-

-

Equilibration:

-

Tightly seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[5]

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow for the separation of the undissolved this compound.[5]

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial to remove any undissolved micro-droplets.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID or HPLC) to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility using the measured concentration and the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for Determining Equilibrium Solubility.

Conclusion

References

- 1. 2,5-Dimethyl-piperidine | CymitQuimica [cymitquimica.com]

- 2. 2,5-Dimethyl-piperidine [webbook.nist.gov]

- 3. CAS 34893-50-0: this compound | CymitQuimica [cymitquimica.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. benchchem.com [benchchem.com]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. bioassaysys.com [bioassaysys.com]

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of 2,5-Dimethylpiperidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the stereoselective synthesis of cis- and trans-2,5-dimethylpiperidine, key heterocyclic scaffolds in medicinal chemistry and drug development. The methodologies outlined below are based on the diastereoselective catalytic hydrogenation of 2,5-lutidine followed by a base-mediated epimerization to access the alternative diastereomer.

Method 1: Diastereoselective Synthesis of cis-2,5-Dimethylpiperidine via Catalytic Hydrogenation

The synthesis of the cis-diastereomer of 2,5-dimethylpiperidine is achieved through the catalytic hydrogenation of 2,5-lutidine. This method leverages the delivery of hydrogen from the less hindered face of the pyridine ring adsorbed on the catalyst surface, generally leading to the cis product. The protocol involves an initial N-protection step to form a benzylpyridinium salt, which facilitates the hydrogenation, followed by the catalytic reduction and subsequent deprotection.

Experimental Protocol:

Step 1: N-Benzylation of 2,5-Lutidine

-

To a solution of 2,5-lutidine (1.0 eq.) in acetonitrile, add benzyl bromide (1.1 eq.).

-

Stir the reaction mixture at reflux for 16 hours.

-

Cool the mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude N-benzyl-2,5-dimethylpyridinium bromide is washed with diethyl ether and dried under vacuum. The product is typically used in the next step without further purification.

Step 2: Catalytic Hydrogenation

-

In a high-pressure reactor, dissolve the N-benzyl-2,5-dimethylpyridinium bromide (1.0 eq.) in a suitable solvent such as methanol or acetic acid.

-

Add the hydrogenation catalyst, platinum(IV) oxide (PtO₂, 5-10 mol%).

-

Seal the reactor and purge with nitrogen gas before pressurizing with hydrogen gas to 50-70 bar.

-

Stir the reaction mixture vigorously at room temperature for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, carefully vent the reactor and filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Neutralize the filtrate with a saturated solution of sodium bicarbonate and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-benzyl-cis-2,5-dimethylpiperidine.

Step 3: N-Debenzylation

-

Dissolve the crude N-benzyl-cis-2,5-dimethylpiperidine in methanol.

-

Add 10% Palladium on carbon (Pd/C) catalyst (10 wt%).

-

Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Filter the reaction mixture through Celite® to remove the catalyst and concentrate the filtrate under reduced pressure to obtain cis-2,5-dimethylpiperidine.

Method 2: Synthesis of trans-2,5-Dimethylpiperidine via Epimerization

The thermodynamically more stable trans-2,5-dimethylpiperidine can be obtained from the cis-isomer through a base-mediated epimerization process. This protocol utilizes a strong base to deprotonate one of the alpha-protons, allowing for inversion of the stereocenter.

Experimental Protocol:

-

Dissolve N-protected cis-2,5-dimethylpiperidine (e.g., N-benzyl-cis-2,5-dimethylpiperidine, 1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.

-

Add a strong base, such as potassium tert-butoxide (KOtBu, 1.2 eq.), portion-wise to the cooled solution.

-

Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the epimerization process by GC to determine the ratio of cis to trans isomers.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The resulting mixture of cis- and trans-isomers can be purified by column chromatography to isolate the trans-diastereomer.

-

The N-protecting group can be removed as described in Method 1, Step 3, to yield trans-2,5-dimethylpiperidine.

Data Presentation

The following table summarizes the typical quantitative data for the stereoselective synthesis of this compound isomers.

| Method | Starting Material | Product | Catalyst/Reagent | Yield (%) | Diastereomeric Ratio (cis:trans) |

| Catalytic Hydrogenation | 2,5-Lutidine | N-Benzyl-cis-2,5-dimethylpiperidine | PtO₂, H₂ | 75-85 | >95:5 |

| Base-Mediated Epimerization | N-Benzyl-cis-2,5-dimethylpiperidine | N-Benzyl-trans-2,5-dimethylpiperidine | KOtBu | 60-70 | 10:90 |

Note: Yields and diastereomeric ratios are approximate and can vary based on specific reaction conditions.

Visualizations

Synthetic Workflow Diagram

The Role of 2,5-Dimethylpiperidine in the Synthesis of Novel Pharmaceuticals

For Immediate Release

[City, State] – [Date] – 2,5-Dimethylpiperidine, a versatile heterocyclic amine, is emerging as a critical building block in the synthesis of innovative pharmaceuticals, particularly in the development of selective serotonin 5-HT2A receptor agonists and potent DNA-dependent protein kinase (DNA-PK) inhibitors. Detailed application notes and protocols highlight its significance for researchers, scientists, and drug development professionals in creating next-generation therapeutics for a range of diseases, including neuropsychiatric disorders and cancer.

The piperidine scaffold is a well-established privileged structure in medicinal chemistry, present in numerous approved drugs.[1] The specific substitution pattern of this compound offers unique stereochemical and conformational properties that are being leveraged to design highly selective and potent drug candidates.

Application in the Synthesis of Selective Serotonin 5-HT2A Receptor Agonists

A recent study published in the Journal of Medicinal Chemistry details the discovery of a novel class of selective serotonin 5-HT2A receptor agonists, where this compound plays a crucial role in the molecular architecture.[2] These compounds hold promise for the treatment of various psychiatric conditions. The synthesis of a key analog, LPH-5, showcases the utility of this compound.

Experimental Protocol: Synthesis of (S)-2-(2,5-dimethoxyphenyl)-5-methylpiperidine (Analogue of LPH-5)

This protocol is adapted from the supplementary information of Ro̷rsted, E. M., et al., J. Med. Chem. 2024, 67 (9), 7224–7244.[2]

General Procedure:

The synthesis involves a multi-step sequence starting with the appropriate pyridine precursor, followed by hydrogenation to the corresponding piperidine.

-

Synthesis of the Pyridine Precursor: (Not detailed here, but typically involves cross-coupling reactions).

-

Hydrogenation to the Piperidine: The substituted pyridine is dissolved in glacial acetic acid (AcOH). The solution is then subjected to hydrogenation using a continuous-flow hydrogenation reactor (e.g., ThalesNano H-Cube) with a palladium on carbon (Pd/C) catalyst.

-

Purification: The crude product is purified by flash column chromatography.

| Step | Reagents and Conditions | Yield (%) | Analytical Data |

| Hydrogenation | Pyridine precursor, H₂, Pd/C, AcOH, elevated temperature and pressure | ~70-80% | ¹H NMR, ¹³C NMR, LC-MS |

Note: Specific yields and detailed analytical data can be found in the original publication.

This synthetic strategy allows for the stereoselective synthesis of the desired piperidine derivatives, which is crucial for their biological activity.

Signaling Pathway of 5-HT2A Receptor Agonists

Activation of the 5-HT2A receptor, a G protein-coupled receptor (GPCR), initiates a signaling cascade that is central to the therapeutic and psychoactive effects of agonists.

Application in the Synthesis of DNA-PK Inhibitors